2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO4S/c14-12-6-5-10(7-11(12)13(17)18)21(19,20)16-9-3-1-8(15)2-4-9/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJGBPYMAFTNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-iodoaniline in the presence of a sulfonyl chloride reagent . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzoic acids.
Scientific Research Applications
2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The chlorine and iodine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural and physicochemical properties of 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid with its closest analogs:
Key Observations :
- However, this may reduce solubility .
- Positional Isomerism : The 2-fluorophenyl analog () shows distinct electronic effects due to fluorine’s electronegativity, which could alter hydrogen-bonding interactions compared to 4-substituted derivatives.
- Biological Activity: The chlorophenyl analog (CAS 312274-91-2) demonstrates potent α-glucosidase inhibition (IC₅₀ values in the nanomolar range), suggesting that iodine substitution might modulate potency or selectivity .
Pharmacokinetic and ADME Properties
While ADME data for the iodinated compound are unavailable, its chlorophenyl derivatives (e.g., 5a–5v in ) have been evaluated for:
- Lipinski’s Rule of Five: Most derivatives comply, with ≤5 hydrogen bond donors and ≤10 acceptors, suggesting oral bioavailability .
- Aqueous Solubility : Chlorophenyl analogs exhibit moderate solubility (logP ~3–4), but iodine’s hydrophobicity may lower solubility in the target compound .
Biological Activity
2-Chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular weight of approximately 359.74 g/mol, it is characterized by the presence of a chloro group and a sulfamoyl group attached to a benzoic acid framework. This compound is being investigated for its applications in pharmaceuticals, particularly in drug development targeting various biological pathways.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including diazotization and subsequent reactions to introduce the desired functional groups. The structure can be represented as follows:
Antidiabetic Potential
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties. A study demonstrated that derivatives of this compound displayed varying degrees of inhibition against enzymes crucial for glucose metabolism, such as α-glucosidase and α-amylase. The most active compound in this series showed an IC50 value of 0.90 ± 0.31 μM against α-amylase, outperforming the reference drug acarbose (IC50 = 5.60 ± 0.30 μM) .
Table 1: Inhibitory Activity of Compounds Against α-Amylase
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.90 ± 0.31 |
| Acarbose | 5.60 ± 0.30 |
| Other Compounds | Varies (10.75 ± 0.52 to 130.90 ± 2.42) |
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory activity, likely through interactions with specific enzymes or receptors involved in inflammatory pathways. Interaction studies have suggested that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Molecular Docking Studies
Molecular docking simulations have been employed to understand the binding affinities of this compound with target proteins involved in glucose metabolism and inflammation. The simulations revealed that the compound forms hydrogen bonds and hydrophobic interactions with active site residues, indicating a strong binding affinity that correlates with its observed biological activities .
Table 2: Binding Interactions with Target Proteins
| Interaction Type | Amino Acids Involved | Distance (Å) |
|---|---|---|
| Pi-Pi Stacked | His:279 | 5.77 |
| Pi-Alkyl | Tyr:344 | 4.14 |
Case Studies and Applications
In vivo studies have further validated the biological activity of this compound, particularly in animal models designed to assess its antidiabetic effects. These studies have shown significant reductions in blood glucose levels and improvements in metabolic parameters following treatment with derivatives of the compound .
Q & A
Q. What are the established synthetic routes for 2-chloro-5-[(4-iodophenyl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves sequential sulfonylation and condensation reactions. A common approach is:
Sulfonylation : React 5-chloro-2-methoxybenzoic acid derivatives with chlorosulfonic acid to introduce the sulfamoyl group.
Iodination : Introduce the 4-iodophenyl group via Ullmann coupling or nucleophilic aromatic substitution.
Demethylation : Hydrolyze the methoxy group to yield the final benzoic acid scaffold.
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | ClSO₃H, 0–5°C, 2h | 65–70 | 95% |
| Iodination | 4-Iodoaniline, CuI, DMF, 80°C, 12h | 50–55 | 90% |
| Demethylation | HBr/AcOH, reflux, 6h | 85–90 | 98% |
Q. What spectroscopic and chromatographic techniques are recommended for structural validation?
- NMR : Use - and -NMR to confirm the sulfamoyl group (δ ~10–12 ppm for NH) and aromatic substitution patterns .
- IR : Identify characteristic peaks for sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and carboxylic acid (O–H stretch at ~2500–3300 cm⁻¹) .
- HPLC-MS : Employ reverse-phase C18 columns with ESI-MS in negative ion mode to detect molecular ion peaks (e.g., [M–H]⁻) .
Advanced Research Questions
Q. How can molecular docking simulations be designed to study this compound’s interaction with biological targets?
Methodology :
Target Selection : Prioritize enzymes like α-glucosidase or carbonic anhydrase based on structural analogs (e.g., sulfonamide-containing inhibitors) .
Software Setup : Use AutoDock Vina with:
- Scoring Function : Hybrid of empirical and knowledge-based terms for binding affinity prediction .
- Grid Parameters : Define binding pockets using crystallographic data (e.g., PDB ID 1XOS for α-glucosidase).
- Multithreading : Enable parallel processing for faster screening .
Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .
Q. Table 2: Example Docking Parameters
| Parameter | Value |
|---|---|
| Exhaustiveness | 8 |
| Grid Size | 25 × 25 × 25 Å |
| Number of Poses | 20 |
| Energy Range | 4 kcal/mol |
Q. How should researchers resolve contradictions in crystallographic data during structure refinement?
Steps :
Data Collection : Ensure high-resolution (<1.5 Å) and completeness (>95%) using synchrotron sources.
Refinement Tools : Use SHELXL for small-molecule refinement, applying restraints for disordered regions (e.g., iodophenyl group) .
Validation Metrics : Check R-factor (<5%), residual density maps (±0.3 eÅ⁻³), and ADPs for thermal motion .
Cross-Validation : Compare with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .
Q. What strategies are effective for analyzing discrepancies between in vitro and in silico biological activity data?
Approach :
In Vitro Assays : Use dose-response curves (IC₅₀) for enzymes like α-amylase, validating with positive controls (e.g., acarbose) .
In Silico Predictions : Apply QSAR models or molecular dynamics (MD) simulations to assess binding stability over time.
Troubleshooting :
Q. How can researchers mitigate byproduct formation during iodination steps?
Solutions :
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Tools and Workflow :
ADMET Prediction : Use SwissADME or pkCSM to estimate:
- LogP (target ~2–3 for optimal permeability).
- CYP450 inhibition (avoid pan-inhibitor profiles).
MD Simulations : Run GROMACS to assess membrane penetration (e.g., POPC lipid bilayers).
Metabolite Identification : Apply Meteor (Lhasa Ltd.) for phase I/II metabolism pathways .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?
SAR Protocol :
Scaffold Modification : Synthesize analogs with halogen substitutions (e.g., Br, F) or bioisosteres (e.g., trifluoromethyl for iodine) .
Biological Testing : Screen against multiple targets (e.g., kinases, GPCRs) to identify selectivity .
Data Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., Hammett σ values) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
